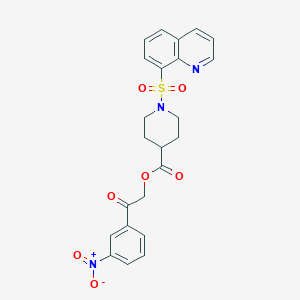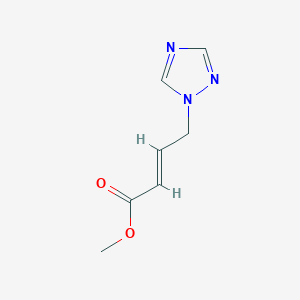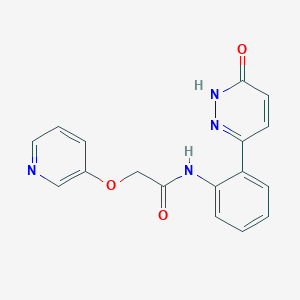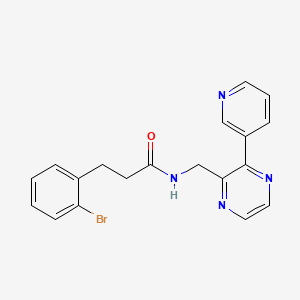
N-(2,4-dimethylphenyl)-2-methyl-5-(4-methyl-1,3-thiazol-2-yl)thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-methyl-5-(4-methyl-1,3-thiazol-2-yl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H17FN6O2S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-methyl-5-(4-methyl-1,3-thiazol-2-yl)thiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-methyl-5-(4-methyl-1,3-thiazol-2-yl)thiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biodegradation of Sulfur Compounds
Research on dimethylbenzothiophenes, which share structural similarities with N-(2,4-dimethylphenyl)-2-methyl-5-(4-methyl-1,3-thiazol-2-yl)thiophene-3-sulfonamide, has been conducted to understand their microbial degradation. Studies involving Pseudomonas strains have shown the capability of these bacteria to degrade various sulfur heterocycles found in petroleum, transforming them into sulfoxides, sulfones, and high-molecular-weight products through oxidation processes. This research is significant for environmental bioremediation and understanding the microbial processing of sulfur-containing pollutants (Kropp et al., 1996).
Antiviral and Antibacterial Activities
Sulfonamide derivatives, including structures related to the compound , have been synthesized and evaluated for their antiviral and antibacterial properties. For instance, studies on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have revealed potential anti-tobacco mosaic virus activity. This highlights the role of such compounds in the development of new antiviral agents (Chen et al., 2010). Similarly, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents, indicating the broad spectrum of biological activities associated with sulfonamide derivatives (Azab et al., 2013).
Analytical and Environmental Applications
Sulfonamide-based fluorescent probes have been developed for the selective discrimination of thiophenols over aliphatic thiols. Such probes offer high sensitivity and selectivity, with potential applications in chemical, biological, and environmental sciences for the detection of toxic benzenethiols and biologically active compounds. This research demonstrates the adaptability of sulfonamide derivatives in creating sensitive detection systems for environmental monitoring (Wang et al., 2012).
Antiproliferative Agents
The synthesis of N,N-dimethylbenzenesulfonamide derivatives, including those related to the compound of interest, has been explored for their potential as antiproliferative agents against cancer cell lines. These studies underscore the significance of sulfonamide derivatives in medicinal chemistry, particularly in the design and development of new cancer therapies (Bashandy et al., 2014).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2S/c1-11-17(23-25-26(11)14-6-4-5-12(20)7-14)18-22-19(29-24-18)21-13-8-15(27-2)10-16(9-13)28-3/h4-10H,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARJFJSMGUTAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NSC(=N3)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-(7-bromobenzo[c][1,2,5]thiadiazole-4-sulfonamido)benzoic acid](/img/structure/B2461756.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2461757.png)



![3-[(Methylamino)methyl]pentan-3-ol](/img/structure/B2461763.png)



![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2461771.png)
![N-[[4-(2-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2461772.png)

![(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2461775.png)
